molecular formula C19H19NO3 B2847056 1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid CAS No. 147958-95-0

1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid

Cat. No. B2847056
M. Wt: 309.365
InChI Key: GABASQJONDKFTJ-UHFFFAOYSA-N
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Description

“1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been reviewed in several publications .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Nanomagnetic Reusable Catalyst

1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were synthesized for use as a nanomagnetic reusable catalyst. This catalyst demonstrated efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showing potential for varied applications in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Antibacterial and Anti-Tuberculosis Activities

A study synthesized a series of PPCA derivatives which were screened for their antibacterial and anti-TB activities. The findings indicated significant activity against pathogenic strains, showcasing the compound's potential in medicinal chemistry (Megha, Bodke, & Shanavaz, 2023).

Tyrosinase Inhibition for Pharmaceutical Use

PPCA derivatives were investigated for their anti-tyrosinase activities, revealing significant inhibition comparable to standard inhibitors like kojic acid. This suggests potential applications in treatments for conditions like hyperpigmentation or other skin disorders (Kwong et al., 2017).

Enhancement of Long-Term Potentiation

An experimental drug closely related to PPCA was found to facilitate glutamatergic transmission in the brain and enhance long-term potentiation in the hippocampus. This suggests potential uses in improving memory retention and cognitive functions (Stäubli et al., 1994).

Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

A compound derived from PPCA exhibited high affinity for muscarinic acetylcholine receptors and β2-adrenoceptors. This multifunctionality suggests potential applications in various therapeutic areas, including respiratory and neurological disorders (Steinfeld et al., 2011).

Antibacterial and Antifungal Activities

New PPCA derivatives were synthesized and screened for their antibacterial and antifungal activities, showing promising results that underline their potential in the development of new antimicrobial agents (Patel & Agravat, 2007).

Selective Killing of Bacterial Persisters

A chemical compound derived from PPCA was found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is significant in addressing the challenge of bacterial persistence in infections (Kim et al., 2011).

Future Directions

The future directions for “1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry . The development of new methods for the synthesis of substituted piperidines is an ongoing area of research .

properties

IUPAC Name

1-(4-phenylbenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(20-12-10-17(11-13-20)19(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABASQJONDKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

A stirred mixture of methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate (0.10 g, 0.31 mmol), sodium hydroxide (25 mg, 0.62 mmol), water (4 mL) and tetrahydrofuran (1 mL) is heated at 50° C. for 3 h. Solvents are removed under reduced pressure giving a residue. The residue is redissolved 1M aqueous HCl (4 mL) and extracted with EtOAc (3×4 mL). The organic layers are combined, dried (Na2SO4), filtered and concentrated under reduced pressure to give 82 mg (93%) of 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid. m/z=310 [M++H].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

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